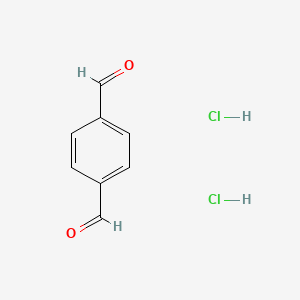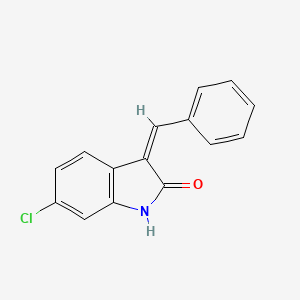
3-Benzylidene-6-chloroindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylidene-6-chloroindolin-2-one is a chemical compound that belongs to the indolin-2-one family. This compound is characterized by the presence of a benzylidene group at the 3-position and a chlorine atom at the 6-position of the indolin-2-one core. It is known for its diverse applications in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-6-chloroindolin-2-one can be achieved through various methods. One of the most common methods is the Knoevenagel condensation reaction, which involves the reaction of 6-chlorooxindole with benzaldehyde in the presence of a base such as piperidine . This reaction typically occurs under reflux conditions in a suitable solvent like ethanol or methanol.
Another method involves the palladium-catalyzed intramolecular hydroarylation of N-arylpropiolamides . This method provides a more efficient and selective route to the desired product.
Industrial Production Methods
Industrial production of this compound often employs the Knoevenagel condensation due to its simplicity and cost-effectiveness. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzylidene-6-chloroindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: 3-Benzyl-6-chloroindolin-2-one.
Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzylidene-6-chloroindolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-Benzylidene-6-chloroindolin-2-one involves its interaction with various molecular targets. In biological systems, it is known to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Benzylideneindolin-2-one: Lacks the chlorine atom at the 6-position.
6-Chloroindolin-2-one: Lacks the benzylidene group at the 3-position.
3-Benzylidene-5-chloroindolin-2-one: Chlorine atom is at the 5-position instead of the 6-position.
Uniqueness
3-Benzylidene-6-chloroindolin-2-one is unique due to the presence of both the benzylidene group and the chlorine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C15H10ClNO |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
(3Z)-3-benzylidene-6-chloro-1H-indol-2-one |
InChI |
InChI=1S/C15H10ClNO/c16-11-6-7-12-13(15(18)17-14(12)9-11)8-10-4-2-1-3-5-10/h1-9H,(H,17,18)/b13-8- |
InChI Key |
YIFCXPKLWPWAQV-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C3=C(C=C(C=C3)Cl)NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=C(C=C(C=C3)Cl)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


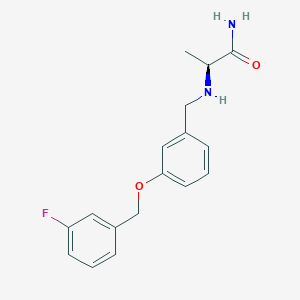
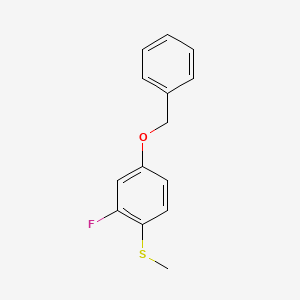

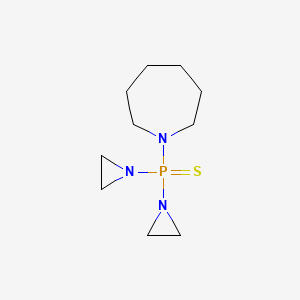

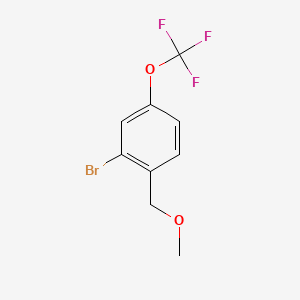
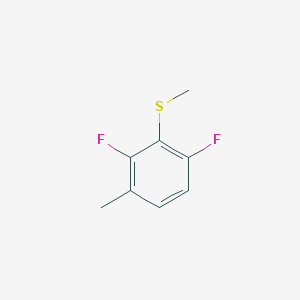


![N2-[[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-oxo-1-piperidinyl]carbonyl]-L-arginyl-L-lysine](/img/structure/B14762740.png)
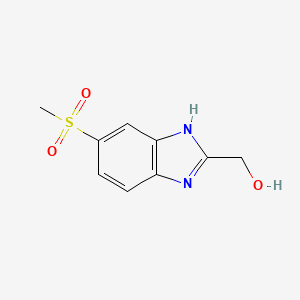
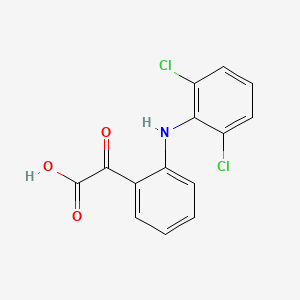
![6H-[1,4]Dioxino[2,3-F]indole](/img/structure/B14762749.png)
